molecular formula C15H21N5O2 B2760778 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034227-20-6

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2760778
CAS No.: 2034227-20-6
M. Wt: 303.366
InChI Key: XMWFZUBGLIFDMQ-UHFFFAOYSA-N
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Description

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of a pyridine derivative with a piperidine derivative under specific conditions to form the desired intermediate. This intermediate is then reacted with an imidazolidine derivative to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications .

Mechanism of Action

The mechanism of action of 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
  • 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
  • 2-oxo-N-((1-(pyridin-3-yl)piperidin-3-yl)methyl)imidazolidine-1-carboxamide

Uniqueness

2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c21-14-17-6-9-20(14)15(22)18-10-12-3-7-19(8-4-12)13-2-1-5-16-11-13/h1-2,5,11-12H,3-4,6-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWFZUBGLIFDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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